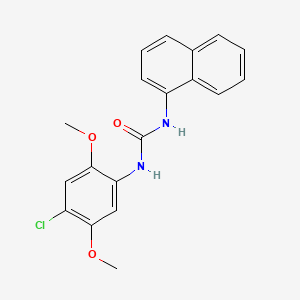
N-(4-tert-butylbenzylidene)-4-(2-chlorobenzyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylbenzylidene)-4-(2-chlorobenzyl)-1-piperazinamine, commonly known as TCB-2, is a chemical compound that belongs to the family of phenethylamines. TCB-2 is a derivative of the hallucinogenic drug mescaline and has been studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
TCB-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience. TCB-2 has been shown to bind to serotonin receptors in the brain, which are involved in the regulation of mood, cognition, and behavior. TCB-2 has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Mecanismo De Acción
TCB-2 acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. TCB-2 binds to the receptor and activates it, which leads to an increase in the activity of certain neurotransmitters in the brain. This increase in neurotransmitter activity is thought to be responsible for the hallucinogenic effects of TCB-2.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCB-2 are not well understood. However, studies have shown that TCB-2 can cause hallucinations, altered perceptions of time and space, and changes in mood and cognition. TCB-2 has also been shown to increase heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TCB-2 has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it useful for studying the role of this receptor in the brain. TCB-2 is also relatively stable and can be stored for long periods of time. However, TCB-2 is a controlled substance and can only be used in lab experiments with the appropriate permits and licenses.
Direcciones Futuras
There are several future directions for research on TCB-2. One area of interest is the potential use of TCB-2 in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new compounds that are similar to TCB-2 but have improved pharmacological properties. Finally, there is a need for further research on the biochemical and physiological effects of TCB-2, particularly in relation to its potential use in scientific research.
Métodos De Síntesis
The synthesis of TCB-2 involves the condensation of 4-tert-butylbenzaldehyde and 2-chlorobenzylamine to form N-(4-tert-butylbenzylidene)-2-chlorobenzylamine. This intermediate compound is then reacted with piperazine to produce TCB-2. The synthesis of TCB-2 is a complex process that requires specialized equipment and expertise.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3/c1-22(2,3)20-10-8-18(9-11-20)16-24-26-14-12-25(13-15-26)17-19-6-4-5-7-21(19)23/h4-11,16H,12-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBOQOBAWLSSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}benzenesulfonamide](/img/structure/B6099280.png)
![1-[1-(2-adamantyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6099300.png)
![1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6099302.png)

![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B6099311.png)


![N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]](/img/structure/B6099327.png)
![1-(4-methoxyphenyl)-4-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B6099328.png)

![[1-[4-(benzyloxy)-3-methoxybenzyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6099342.png)
![3-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6099346.png)
![1-(2-ethoxyphenyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6099350.png)
![6-methyl-5-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6099358.png)